

# Introduction: The Challenge of SOD1-Mediated Amyotrophic Lateral Sclerosis (ALS)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tofersen  |           |
| Cat. No.:            | B15588228 | Get Quote |

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the death of motor neurons, leading to muscle weakness, paralysis, and eventual respiratory failure.[1] A subset of ALS cases is caused by mutations in the gene encoding superoxide dismutase 1 (SOD1).[2] These mutations, which account for approximately 10-20% of familial ALS and 1-2% of sporadic cases, are understood to act through a toxic gain-of-function mechanism.[2][3] The mutant SOD1 protein misfolds and aggregates within motor neurons and astrocytes, contributing to cellular dysfunction, neurodegeneration, and disease progression.[2][4] **Tofersen** (QALSODY®) is a therapeutic agent designed specifically to target the root cause of SOD1-ALS.[5][6]

# Core Mechanism of Action: Antisense Oligonucleotide-Mediated mRNA Degradation

**Tofersen** is an antisense oligonucleotide (ASO), a short, synthetic, single-stranded nucleic acid molecule engineered to bind to a specific messenger RNA (mRNA) sequence.[6][7] Its mechanism is designed to interrupt the production of the toxic SOD1 protein at the genetic level.[1][2]

The process unfolds as follows:

• Target Binding: **Tofersen** is administered intrathecally to bypass the blood-brain barrier and reach the central nervous system.[1][4] It is designed to be complementary to the mRNA



transcribed from the SOD1 gene, allowing it to bind with high specificity via Watson-Crick base pairing.[6]

- RNase H Activation: The binding of the Tofersen ASO to the SOD1 mRNA creates an RNA-DNA duplex.[1] This hybrid structure is a substrate for Ribonuclease H (RNase H), a ubiquitously expressed cellular enzyme.[1][8]
- mRNA Degradation: RNase H recognizes and cleaves the RNA strand of the hybrid duplex.
  [1][8] This act of degradation effectively destroys the SOD1 mRNA template.
- Reduced Protein Synthesis: With the SOD1 mRNA degraded, it is no longer available for translation by ribosomes. This prevents the synthesis of the mutant SOD1 protein, reducing its overall levels and mitigating its downstream toxic effects on motor neurons.[1][4][7]

This "knock-down" of gene expression is the central therapeutic strategy of **Tofersen**.[9]



Click to download full resolution via product page

**Caption: Tofersen** binds to SOD1 mRNA, leading to RNase H-mediated degradation and reduced protein synthesis.

## Pharmacodynamic Effects: Evidence of Target Engagement

The efficacy of **Tofersen**'s mechanism is quantified by measuring its effect on key biomarkers: total SOD1 protein in the cerebrospinal fluid (CSF) and neurofilament light chain (NfL) in



plasma and CSF. NfL is a well-established biomarker of neuro-axonal injury; its reduction suggests a decrease in ongoing neuronal damage.[5][10][11]

Clinical trials have demonstrated robust and sustained reductions in these critical biomarkers. [5][12]

| Biomarker &<br>Study                   | Treatment<br>Group | Baseline | Week 28<br>Change from<br>Baseline | Reference(s) |
|----------------------------------------|--------------------|----------|------------------------------------|--------------|
| CSF SOD1<br>Protein                    |                    |          |                                    |              |
| Phase 1-2<br>(100mg Dose)              | Tofersen           | N/A      | -33% to -36%                       | [13][14]     |
| Phase 3 VALOR<br>(Early Start)         | Tofersen           | N/A      | -29% to -33%                       | [15][16]     |
| Phase 3 VALOR<br>(Delayed Start)       | Placebo            | N/A      | +16%                               | [16]         |
| Plasma<br>Neurofilament<br>Light (NfL) |                    |          |                                    |              |
| Phase 3 VALOR<br>(Early Start)         | Tofersen           | N/A      | -51% to -60%                       | [15][16]     |
| Phase 3 VALOR<br>(Delayed Start)       | Placebo            | N/A      | +20%                               | [16]         |

Table 1: Summary of Key Biomarker Reductions with **Tofersen** Treatment.

## **Experimental Protocols: The VALOR Clinical Trial**

The pivotal Phase 3 VALOR trial (NCT02623699) and its open-label extension (OLE) were instrumental in characterizing the effects of **Tofersen**.[17][18]

### **Study Design**



The VALOR study was a 28-week, randomized, double-blind, placebo-controlled trial.[19] A total of 108 participants with SOD1-ALS were enrolled and randomized in a 2:1 ratio to receive either **Tofersen** or a placebo.[18][19] Upon completion of the 28-week period, 95 participants entered an open-label extension (OLE) study, where all individuals received **Tofersen**.[18] This design allowed for a comparison between those who started **Tofersen** early versus those who had a delayed start (i.e., the original placebo group).[18]

### **Patient Population**

Participants were adults with a confirmed SOD1 gene mutation and a diagnosis of ALS.[17] The primary analysis was conducted on a sub-population of 60 participants predicted to have faster disease progression based on their specific SOD1 mutation and disease characteristics. [19]

#### Intervention

The treatment regimen consisted of an intrathecal administration of 100 mg of **Tofersen**.[17] This involved three loading doses approximately two weeks apart, followed by maintenance doses every four weeks.[17] Before each administration, 10 mL of CSF was extracted to prevent fluid overload.[4]

### **Endpoints**

- Primary Endpoint: The primary outcome measure for the 28-week VALOR trial was the change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score, a validated measure of disease progression.[17][20]
- Secondary & Exploratory Endpoints: Key secondary endpoints included the change in total SOD1 concentration in CSF, plasma NfL levels, respiratory function (slow vital capacity), and muscle strength.[10][17]

While the VALOR trial did not achieve statistical significance on its primary endpoint at 28 weeks, trends favored **Tofersen** across multiple secondary measures.[17][21] The subsequent analysis of the OLE data, which provided a longer-term view, demonstrated that earlier initiation of **Tofersen** significantly slowed the decline in clinical function, respiratory function, and muscle strength compared to those who started treatment later.[18][22]





Click to download full resolution via product page

Caption: Workflow of the Phase 3 VALOR trial and its open-label extension (OLE) study.

### Conclusion



**Tofersen** represents a targeted therapeutic strategy that directly addresses the underlying genetic cause of SOD1-ALS.[1][6] Its mechanism of action, the ASO-mediated degradation of SOD1 mRNA, leads to a significant and sustained reduction in the production of toxic SOD1 protein.[4][13] This target engagement is confirmed by robust reductions in CSF SOD1 and plasma NfL, a key indicator of decreased neurodegeneration.[11][17] While short-term clinical benefits were not statistically significant in the initial randomized trial, longer-term data from the open-label extension strongly suggest that early and sustained treatment with **Tofersen** slows the relentless progression of this devastating disease.[18][22]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is the mechanism of Tofersen? [synapse.patsnap.com]
- 2. als.org [als.org]
- 3. neurology.org [neurology.org]
- 4. Tofersen StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tofersen: A Review in Amyotrophic Lateral Sclerosis Associated with SOD1 Mutations -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Tofersen? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Progress of Antisense Oligonucleotide Therapy for Superoxide Dismutase 1-mutated Amyotrophic Lateral Sclerosis: Focus on Tofersen[v1] | Preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. Tofersen for SOD1 amyotrophic lateral sclerosis: a systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tofersen decreases neurofilament levels supporting the pathogenesis of the SOD1 p.D91A variant in amyotrophic lateral sclerosis patients PMC [pmc.ncbi.nlm.nih.gov]
- 12. oligotherapeutics.org [oligotherapeutics.org]



- 13. Phase 1-2 Trial of Antisense Oligonucleotide Tofersen for SOD1 ALS PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Biogen Strives for Tofersen Approval in ALS Based on Neurofilament Biomarker -BioSpace [biospace.com]
- 16. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 17. jnnp.bmj.com [jnnp.bmj.com]
- 18. Ionis partner Biogen announces that results from Phase 3 VALOR study and open-label extension of tofersen showed clinical benefit in SOD1-ALS patients | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 19. Biogen Announces Topline Results from the Tofersen Phase 3 Study and its Open-Label Extension in SOD1-ALS | Biogen [investors.biogen.com]
- 20. VALOR Biogen's Tofersen trial: a look at the open label extension data MND Research Blog [mndresearch.blog]
- 21. researchgate.net [researchgate.net]
- 22. alsnewstoday.com [alsnewstoday.com]
- To cite this document: BenchChem. [Introduction: The Challenge of SOD1-Mediated Amyotrophic Lateral Sclerosis (ALS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588228#tofersen-mechanism-of-action-in-sod1-als]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com